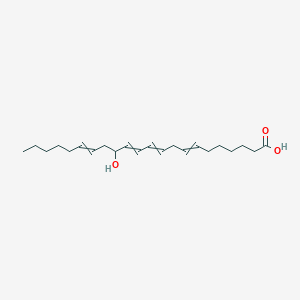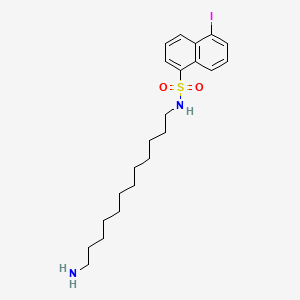
N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide is a complex organic compound that features a naphthalene ring substituted with an iodine atom and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide typically involves multiple steps. One common approach is to start with the iodination of 1-naphthalenesulfonamide, followed by the introduction of the 12-aminododecyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to create derivatives of the original compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the naphthalene ring’s ability to fluoresce under UV light.
Medicine: Explored for its potential as an antimicrobial agent, given the presence of the sulfonamide group, which is known for its antibacterial properties.
Industry: Utilized in the development of specialty chemicals and materials, particularly those requiring specific functional groups for reactivity.
作用机制
The mechanism of action of N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The iodine atom and the naphthalene ring may also contribute to the compound’s ability to interact with cellular membranes and proteins, affecting their function.
相似化合物的比较
Similar Compounds
N-(12-Aminododecyl)-4-amino-1,8-naphthalimide: Another naphthalene derivative with similar applications in fluorescence and biological research.
N-(12-Aminododecyl)-1-deoxynojirimycin: Known for its use as a glycosidase inhibitor in biochemical research.
Uniqueness
N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide is unique due to the combination of its iodine atom and sulfonamide group, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, particularly in fields requiring specific functional group interactions.
属性
CAS 编号 |
103771-19-3 |
|---|---|
分子式 |
C22H33IN2O2S |
分子量 |
516.5 g/mol |
IUPAC 名称 |
N-(12-aminododecyl)-5-iodonaphthalene-1-sulfonamide |
InChI |
InChI=1S/C22H33IN2O2S/c23-21-15-11-14-20-19(21)13-12-16-22(20)28(26,27)25-18-10-8-6-4-2-1-3-5-7-9-17-24/h11-16,25H,1-10,17-18,24H2 |
InChI 键 |
BVLVDZULRCRDOY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCCCCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine](/img/structure/B14337579.png)

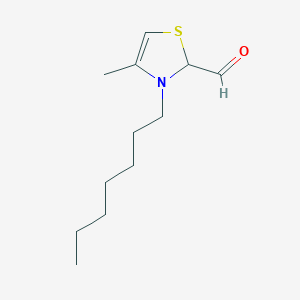
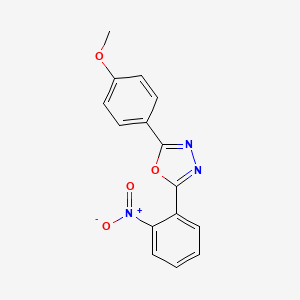



![2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14337616.png)
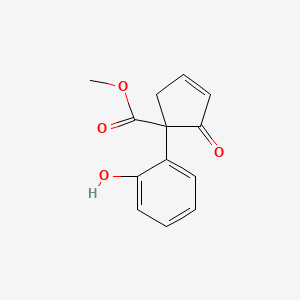
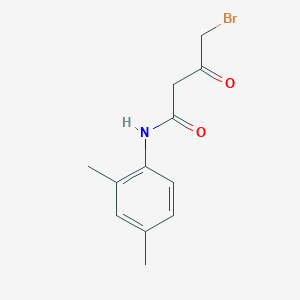

![2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL](/img/structure/B14337642.png)
![[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene](/img/structure/B14337650.png)
